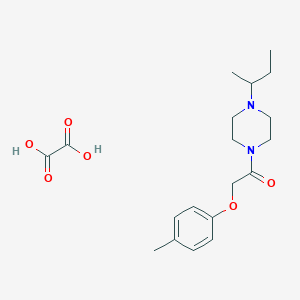![molecular formula C17H20O3 B5055512 1-ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5055512.png)
1-ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene is an organic compound characterized by its aromatic structure It is a derivative of benzene, featuring an ethyl group and a complex ether linkage involving a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene typically involves a multi-step process. One common method includes the alkylation of 4-methoxyphenol with ethyl bromide to form 4-ethyl-4-methoxyphenol. This intermediate is then subjected to an etherification reaction with 2-(4-methoxyphenoxy)ethanol under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions are crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-Ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways. The ether linkages may also enable hydrogen bonding with biological macromolecules, influencing their function .
Comparison with Similar Compounds
1-Ethyl-4-methoxybenzene: Lacks the additional ether linkage, making it less versatile in chemical reactions.
4-Ethyl-2-methoxyphenol: Contains a hydroxyl group instead of the ether linkage, altering its reactivity and applications.
1-Ethyl-4-[2-(4-hydroxyphenoxy)ethoxy]benzene: Similar structure but with a hydroxyl group, affecting its solubility and biological activity.
Uniqueness: 1-Ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene is unique due to its combination of an ethyl group, a methoxy group, and an ether linkage, providing a balance of hydrophobic and hydrophilic properties. This makes it a versatile compound for various chemical and biological applications.
Properties
IUPAC Name |
1-ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-3-14-4-6-16(7-5-14)19-12-13-20-17-10-8-15(18-2)9-11-17/h4-11H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPDQZBLSDSWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-furoylamino)-N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5055436.png)
![2,4-dichloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide](/img/structure/B5055446.png)
![2,2-dimethyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B5055450.png)
![3-(4-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5055462.png)
![(4-methoxy-3,5-dimethylphenyl){1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5055463.png)
![6-methyl-N-[2-(piperidin-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5055468.png)

![N-(2-methoxybenzyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B5055480.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5055487.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide](/img/structure/B5055494.png)
![7-(1,3-benzodioxol-5-yl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5055498.png)
![(1R)-2-{3-[3-(3-methoxy-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}-1-phenylethanol](/img/structure/B5055504.png)

![[(3S,4S)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B5055519.png)
